molecular formula C22H21N3O3 B2733152 1-(2,5-Dimethoxyphenyl)-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one CAS No. 847397-32-4

1-(2,5-Dimethoxyphenyl)-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one

Cat. No. B2733152
CAS RN: 847397-32-4
M. Wt: 375.428
InChI Key: MNTAQNZNNOHQQP-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one, also known as PBT-1, is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

Anti-Alzheimer's Agents

A series of N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives, structurally related to the queried compound, were synthesized and evaluated for their anti-Alzheimer's activity. These compounds were designed based on the structure-activity relationship (SAR) of the lead compound donepezil, a major drug for managing Alzheimer's disease. The study involved synthesizing these compounds, followed by in-vivo and in-vitro evaluations using appropriate animal models. Two compounds showed excellent anti-Alzheimer's profiles, demonstrating the potential of structurally related compounds in therapeutic applications (M. Gupta et al., 2020).

Synthesis of Analog Compounds

Research on the synthesis of analogs of amrinone, including derivatives like 4-(3,4-Disubstitutedphenyl)pyridines, showcases the chemical versatility of compounds related to the queried chemical. This study involved converting 4-(3,4-Dimethoxyphenyl)pyridine through several chemical reactions to yield various benzimidazole derivatives. Such research underscores the potential for creating diverse chemical entities with possible pharmaceutical applications (Baldev Singh & G. Lesher, 1991).

Molecular Interaction Studies

Another study investigated the molecular interactions of a potent and selective antagonist for the CB1 cannabinoid receptor, structurally similar to the queried compound. The research involved conformational analysis and the development of unified pharmacophore models for CB1 receptor ligands. This study illustrates the compound's role in understanding receptor-ligand interactions, which could inform the design of new therapeutic agents (J. Shim et al., 2002).

Antimicrobial and Antioxidant Activity

A series of novel pyridine and fused pyridine derivatives were synthesized and subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein. These compounds exhibited antimicrobial and antioxidant activity, indicating their potential as leads for new therapeutic agents (E. M. Flefel et al., 2018).

Catalytic Applications

Research into the catalytic applications of related compounds includes studies on Lewis Acid Enhanced Ethene Dimerization and Alkene Isomerization, showcasing the chemical utility of these compounds beyond pharmaceuticals. Such studies provide insights into the versatility of these compounds in catalysis and material science (M. A. Escobar et al., 2015).

properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-4-11-24-18-8-6-5-7-17(18)23-22(24)15-12-21(26)25(14-15)19-13-16(27-2)9-10-20(19)28-3/h1,5-10,13,15H,11-12,14H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNTAQNZNNOHQQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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